1-Acetyl-4,4'-bipiperidine
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Overview
Description
1-Acetyl-4,4’-bipiperidine is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is characterized by its unique structure, which consists of two piperidine rings connected by a central acetyl group.
Preparation Methods
The synthesis of 1-Acetyl-4,4’-bipiperidine involves several steps. One common method includes the acetylation of 4,4’-bipiperidine. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine to facilitate the reaction. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial production methods for 1-Acetyl-4,4’-bipiperidine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Acetyl-4,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines.
Scientific Research Applications
1-Acetyl-4,4’-bipiperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In proteomics research, it is utilized to study protein interactions and functions.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development for neurological disorders.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Acetyl-4,4’-bipiperidine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include neurotransmitter systems, where it influences the release or uptake of neurotransmitters, thereby affecting neurological functions .
Comparison with Similar Compounds
1-Acetyl-4,4’-bipiperidine can be compared with other similar compounds such as:
4,4’-Bipiperidine: Lacks the acetyl group, making it less reactive in certain chemical reactions.
1-Acetylpiperidine: Contains only one piperidine ring, resulting in different chemical and biological properties.
4-Acetylpiperidine: Similar structure but with the acetyl group attached to a different position, leading to variations in reactivity and applications
The uniqueness of 1-Acetyl-4,4’-bipiperidine lies in its dual piperidine rings connected by an acetyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-piperidin-4-ylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-10(15)14-8-4-12(5-9-14)11-2-6-13-7-3-11/h11-13H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJPYZSQIJPJIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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